![molecular formula C13H13N3 B1282115 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile CAS No. 54329-29-2](/img/structure/B1282115.png)
2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile
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Overview
Description
“2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C13H13N3 . It is sold by Sigma-Aldrich and its structure can be found in PubChem .
Molecular Structure Analysis
The molecular structure of “2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile” can be represented by the InChI code: 1S/C13H13N3/c1-9-10(2)16(13(15)12(9)8-14)11-6-4-3-5-7-11/h3-7H,15H2,1-2H3 . More details about its structure can be found in PubChem .Physical And Chemical Properties Analysis
The physical form of “2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile” is beige needles . More details about its physical and chemical properties can be found in PubChem .Scientific Research Applications
Anticancer Applications
Pyrrole derivatives, including 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile, have shown promise in anticancer research. These compounds can interact with various biological targets and pathways involved in cancer progression. For instance, they may inhibit key enzymes or disrupt cell signaling that is crucial for tumor growth and metastasis .
Anti-inflammatory Potential
The anti-inflammatory properties of pyrrole derivatives are well-documented. They can modulate the body’s inflammatory response, making them potential candidates for treating conditions like arthritis, asthma, and other chronic inflammatory diseases .
Antiviral Activity
Some pyrrole derivatives have been identified to possess antiviral activities. They can inhibit viral replication by targeting viral enzymes or proteins, offering a potential therapeutic approach for viral infections, including those caused by noroviruses .
Antituberculosis Agents
Tuberculosis (TB) remains a major global health challenge, and new antitubercular agents are in high demand. Pyrrole derivatives have been explored for their potential to act as antitubercular agents, possibly by inhibiting mycobacterial growth or interfering with the bacteria’s ability to synthesize essential components .
Antimicrobial Properties
The antimicrobial activity of pyrrole derivatives extends to combating a variety of pathogens. These compounds can be effective against bacteria and fungi, providing a broad spectrum of antimicrobial protection. This makes them valuable in the development of new antibiotics and antifungal agents .
Role in Redox Cycling and Oxygen Transport
Pyrrole derivatives are structurally similar to natural compounds that play a role in redox cycling and oxygen transport in biological systems. This similarity suggests that synthetic pyrrole derivatives could be designed to mimic or enhance these natural processes, which are vital for cellular respiration and energy production .
Safety and Hazards
properties
IUPAC Name |
2-amino-4,5-dimethyl-1-phenylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-9-10(2)16(13(15)12(9)8-14)11-6-4-3-5-7-11/h3-7H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDJNHMAJYGPOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515118 |
Source
|
Record name | 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile | |
CAS RN |
54329-29-2 |
Source
|
Record name | 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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